Methyl ceftazidime
Description
Properties
CAS No. |
1354396-23-8 |
|---|---|
Molecular Formula |
C23H24N6O7S2 |
Molecular Weight |
560.6 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-methoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C23H24N6O7S2/c1-23(2,21(34)35-3)36-27-14(13-11-38-22(24)25-13)17(30)26-15-18(31)29-16(20(32)33)12(10-37-19(15)29)9-28-7-5-4-6-8-28/h4-8,11,15,19H,9-10H2,1-3H3,(H3-,24,25,26,30,32,33)/b27-14+/t15-,19-/m1/s1 |
InChI Key |
SQQLCFFMLJEMPT-GPQTWHBLSA-N |
SMILES |
CC(C)(C(=O)OC)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-] |
Isomeric SMILES |
CC(C)(C(=O)OC)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-] |
Canonical SMILES |
CC(C)(C(=O)OC)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-] |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(6R,7R)-7-[[(2Z)-2-(2-Aminothiazol-4-yl)-2-[(2-methoxy-1,1-dimethyl-2-oxoethoxy)imino]acetyl]amino]-8-oxo-3-[(1-pyridinio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2- |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Reagents
In a landmark study, researchers synthesized this compound by reacting ceftazidime with methylating agents under controlled conditions. The process utilized dimethyl sulfoxide (DMSO) as a solvent and diethyl ether ((C₂H₅)₂O) as a co-solvent. Methylation was achieved through nucleophilic substitution, where the carboxylate ion of ceftazidime reacted with methyl donors. The reaction mixture was stirred at ambient temperature (20–25°C) for 6–8 hours, followed by purification via column chromatography.
Key Parameters:
Structural Confirmation
The synthesized product was characterized using liquid chromatography-mass spectrometry (LC/MS), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy. The mass spectrum exhibited a molecular ion peak at m/z 560.1, corresponding to the molecular formula C₂₃H₂₄N₆O₇S₂. NMR analysis confirmed the methoxy group’s presence at δ 3.72 ppm (singlet, 3H) in the ¹H spectrum and δ 52.8 ppm in the ¹³C spectrum.
Unintentional Formation During Ceftazidime Synthesis
This compound frequently arises as a process-related impurity during industrial-scale ceftazidime production. Its formation is linked to the use of methanol or other methyl-containing reagents in critical synthesis steps.
Mechanism of Formation
During the acylation of 7-APCA (7-amino-3-(1-picolyl)cephem-4-carboxylic acid) with the thiazole side chain, methanol or methyl esters in the reaction medium can lead to transesterification. For instance, in Step 2 of the ceftazidime synthesis described in Patent CN102286003A, methylene chloride and methanol are used as solvents. Residual methanol reacts with the activated ester intermediate, resulting in this compound formation.
Critical Risk Factors:
Case Study: Impurity Generation in Tert-Butyl Ester Hydrolysis
A patent focused on reducing impurity H (this compound) revealed that during the hydrolysis of ceftazidime tert-butyl ester to ceftazidime hydrochloride, residual methanol in the reaction mixture led to methyl ester formation. The study reported impurity levels up to 0.3% under suboptimal conditions.
Process Modifications to Minimize Impurity:
-
Solvent Replacement : Substituting methanol with tert-butanol in the acylation step.
-
pH Adjustment : Strict control at pH 4.0–4.2 during crystallization.
Analytical and Industrial Implications
Quantification and Control
Regulatory guidelines mandate this compound levels in ceftazidime APIs to be ≤0.15%. HPLC methods using C18 columns and phosphate buffer-acetonitrile mobile phases are standard for quantification.
Typical HPLC Conditions:
Industrial Optimization Strategies
Recent patents emphasize solvent selection and process intensification to suppress this compound formation:
-
Patent CN109912625B : Advocates using chloroform-tert-butanol mixtures instead of methanol-containing solvents, reducing impurity H to <0.1%.
-
Patent CN102286003A : Implements hexamethyldisilazane and trimethylchlorosilane as silylating agents to minimize methanol use in parent nucleus derivatization .
Chemical Reactions Analysis
Types of Reactions: Methyl ceftazidime undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, which can occur under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl ceftazidime has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of cephalosporins under various chemical reactions.
Biology: Investigated for its antibacterial properties and potential to combat resistant bacterial strains.
Medicine: Explored for its therapeutic potential in treating infections caused by Gram-negative bacteria.
Industry: Utilized in the development of new antibiotics and in quality control processes for pharmaceutical production
Mechanism of Action
Methyl ceftazidime exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. This inhibition leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Ceftazidime is compared below with structurally related cephalosporins and carbapenems, focusing on side-chain modifications, antimicrobial spectra, and resistance profiles.
Antimicrobial Efficacy and Clinical Performance
- Against Pseudomonas aeruginosa: Ceftazidime (MIC90: 8 mg/L) outperforms cefoperazone (MIC90: 32 mg/L) and moxalactam (MIC90: 64 mg/L) but is less potent than cefiderocol (MIC90: 2 mg/L) . Resistance in P. aeruginosa increased from 10% to 37% between 1985–1987 due to chromosomal β-lactamase overexpression .
Against Enterobacteriaceae:
Ceftazidime shares similar efficacy with cefotaxime and cefepime but shows higher resistance rates in Enterobacter cloacae (79–91%) compared to cefiderocol (<10%) .Carbapenems vs. Ceftazidime:
Imipenem demonstrates superior efficacy in febrile neutropenia (response rate: 70% vs. ceftazidime’s 41–44%) but poses higher risks of Clostridioides difficile infection .
Q & A
Q. What standardized protocols are recommended for assessing the stability of methyl ceftazidime in aqueous solutions under varying experimental conditions?
Stability studies should follow guidelines such as ICH Q2(R1) for analytical validation . Key parameters include pH (3.0–7.0), temperature (25–40°C), and buffer composition (e.g., phosphate or acetate). High-performance liquid chromatography (RP-HPLC) with UV detection at 254 nm is widely used to quantify degradation products, with validation criteria for linearity (R² > 0.999), precision (%RSD < 2%), and accuracy (98–102%) . Degradation kinetics (e.g., first-order rate constants) should be calculated to predict shelf-life under different storage conditions .
Q. How does the molecular structure of this compound confer resistance to β-lactamase hydrolysis?
The R1 side chain of this compound contains a dimethyl acetate group, which enhances interaction with AmpC β-lactamase residues (e.g., Arg349, Ser343). Crystallographic studies show conformational flexibility in the acyl-enzyme complex, allowing adaptive binding despite mutations in bacterial enzymes . Comparative enzyme kinetics (e.g., kcat/Km ratios) between wild-type and variant enzymes (e.g., Arg349Ala) demonstrate minimal impact on hydrolysis rates, confirming structural optimization for stability .
Advanced Research Questions
Q. How should researchers design clinical studies to evaluate this compound’s efficacy against carbapenem-resistant Gram-negative pathogens?
Studies should employ a randomized, double-blind design with active comparators (e.g., meropenem) and stratification by infection type (e.g., cUTI, cIAI). Primary endpoints may include clinical cure rates at test-of-cure (TOC) visits (day 21–28 post-treatment) and microbiological eradication. Subgroup analyses should account for comorbidities (e.g., renal impairment) and prior antibiotic exposure . Pooled data from Phase II/III trials (n > 4,000) indicate comparable efficacy (85.3% vs. 87.1% for comparators) but require adjustment for heterogeneity in comparator regimens and infection severity .
Q. What methodological approaches resolve contradictions in susceptibility data for this compound across bacterial strains?
Discrepancies in minimum inhibitory concentration (MIC) values may arise from differences in testing protocols (e.g., broth microdilution vs. disc diffusion). Researchers should:
Q. How can structural modifications enhance this compound’s activity against multidrug-resistant Pseudomonas aeruginosa?
Rational drug design should focus on:
- C3/C4 carboxylate optimization : Introduce steric hindrance groups (e.g., methyl-thiadiazole) to reduce hydrolysis by metallo-β-lactamases.
- R2 side-chain diversification : Replace the pyridinium group with bicyclic amines to improve penetration through porin channels .
- Synergistic combinations : Pair with avibactam (β-lactamase inhibitor) at fixed ratios (e.g., 4:1 ceftazidime:avibactam) to restore susceptibility in vitro .
Data Interpretation and Reporting
Q. What statistical methods are critical for analyzing this compound’s safety profile in pooled clinical trial data?
Use Cox proportional hazards models to compare adverse event (AE) rates (e.g., nephrotoxicity, hypersensitivity) between treatment arms, adjusting for baseline covariates (age, renal function). Kaplan-Meier curves should visualize time-to-AE onset. Report incidence rates as events per 100 patient-days with 95% confidence intervals. Meta-analyses of Phase III trials show AE rates of 49.2% for ceftazidime-avibactam vs. 47.6% for comparators, with no significant differences in serious AEs (8.7% vs. 7.2%) .
Q. How should researchers address variability in analytical methods for this compound quantification?
Harmonize assays using USP monographs for relative retention times and impurity thresholds (e.g., Δ-3 isomer ≤ 0.5%). Cross-validate HPLC methods with mass spectrometry (LC-MS/MS) for trace-level detection . Report assay results with system suitability criteria (e.g., tailing factor < 2.0, theoretical plates > 2,000) .
Experimental Reproducibility
Q. What steps ensure reproducibility in this compound’s in vitro pharmacokinetic/pharmacodynamic (PK/PD) models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
